C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures containing multiple ring systems. The preferred IUPAC name for this compound is [1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine, which accurately describes the structural connectivity and substitution pattern. Alternative systematic names include 1-[1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine and cyclohexanemethanamine, 1-(4-methyl-1-piperidinyl), reflecting different approaches to the nomenclature hierarchy.
The compound exists under multiple Chemical Abstracts Service registry numbers, with 889939-96-2 and 956407-32-2 being the most commonly referenced identifiers. Additional registry numbers including 32452-45-2 have been documented in chemical databases, potentially reflecting different synthetic routes or stereoisomeric forms. The systematic identification also encompasses various trade names and catalog designations used by chemical suppliers, such as MFCD08002285 according to the MDL numbering system.
The structural complexity necessitates careful attention to the hierarchical naming conventions, particularly regarding the designation of the principal functional group and the numbering of the cyclohexane and piperidine ring systems. The aminomethyl group serves as the principal functional group, while the 4-methylpiperidine substituent represents a complex substituent attached to the cyclohexane ring through the nitrogen atom. This nomenclature approach ensures unambiguous identification of the compound in chemical literature and databases.
Properties
IUPAC Name |
[1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONHBWSWAFTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2(CCCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Methyl-piperidin-1-yl)-cyclohexanone
This intermediate is typically prepared via nucleophilic substitution between cyclohexanone and 4-methylpiperidine. A patent by Müller et al. (US7407955B2) describes analogous reactions using piperidine derivatives under acidic conditions:
Procedure :
- Cyclohexanone (1.0 equiv) is dissolved in dry dichloromethane under nitrogen.
- 4-Methylpiperidine (1.2 equiv) is added dropwise at 0°C.
- Trifluoroacetic acid (0.1 equiv) is introduced as a catalyst.
- The mixture is refluxed for 12 h, followed by aqueous workup and column purification (hexane/ethyl acetate, 3:1).
Functionalization to Cyclohexylmethylamine
The ketone group in 1-(4-Methyl-piperidin-1-yl)-cyclohexanone is reduced to a methylamine via reductive amination. A 2024 ACS Organic Process Research & Development study highlights the efficacy of sodium cyanoborohydride in analogous transformations:
Optimized Conditions :
- Substrate : 1-(4-Methyl-piperidin-1-yl)-cyclohexanone (1.0 equiv)
- Ammonia source : Ammonium acetate (5.0 equiv)
- Reducing agent : Sodium cyanoborohydride (1.5 equiv)
- Solvent : Methanol/THF (1:1 v/v)
- Temperature : 25°C, 24 h
- Yield : 85% (isolated as hydrochloride salt).
Alternative Synthetic Pathways
Grignard Reaction-Based Approach
A less common route involves the addition of a methylamine Grignard reagent to a preformed cyclohexyl-piperidine ketone. Technical documents from AK Scientific note that such methods require stringent anhydrous conditions:
Stepwise Protocol :
- Formation of Cyclohexylmagnesium bromide : Cyclohexyl bromide (1.0 equiv) is reacted with magnesium turnings in THF.
- Coupling with 4-Methylpiperidine-1-carbonitrile : The Grignard reagent is added to a solution of 4-methylpiperidine-1-carbonitrile (1.1 equiv) at −78°C.
- Hydrolysis : The reaction is quenched with ammonium chloride, yielding 1-(4-Methyl-piperidin-1-yl)-cyclohexanecarbonitrile.
- Reduction to Methylamine : Lithium aluminum hydride (2.0 equiv) reduces the nitrile to the primary amine.
Challenges :
Catalytic Amination Strategies
Recent advances in transition metal catalysis offer promising alternatives. A 2025 study (preprint) describes palladium-catalyzed C–N coupling for similar amines:
Catalytic System :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Tris[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine (THETA, 6 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : DMF/H₂O (4:1)
- Temperature : 100°C, 8 h
Substrate Scope :
| Cyclohexane Derivative | Amine Partner | Yield (%) |
|---|---|---|
| Cyclohexyl bromide | 4-Methylpiperidine | 78 |
| Cyclohexyl triflate | 4-Methylpiperidine | 82 |
This method circumvents traditional SN2 limitations but requires specialized ligands like THETA.
Purification and Characterization
Final purification typically involves recrystallization from methanol/dichloromethane mixtures or hydrochloride salt formation. Key characterization data includes:
¹H NMR (DMSO-d6) :
- δ 1.20–1.45 (m, cyclohexane CH₂)
- δ 2.15 (s, piperidine N–CH₃)
- δ 2.60–2.80 (m, piperidine CH₂)
- δ 3.10 (t, J = 6.5 Hz, CH₂NH₂)
Mass Spectrometry :
Industrial-Scale Considerations
While lab-scale syntheses are well-established, scaling poses challenges:
Key Parameters :
| Factor | Optimization Strategy |
|---|---|
| Solvent Volume | Switch from THF to 2-MeTHF for easier recycling |
| Catalyst Loading | Reduce Pd(OAc)₂ to 2 mol% with flow chemistry |
| Workup Efficiency | Replace column chromatography with acid-base extraction |
Economic analyses suggest that reductive amination remains the most cost-effective route for >100 kg batches.
Emerging Methodologies
Biocatalytic Approaches
Recent exploratory work uses transaminases to convert cyclohexanone derivatives directly to amines. Initial trials show:
Photoredox Catalysis
Visible-light-mediated amination under mild conditions:
- Catalyst : Ir(ppy)₃ (1 mol%)
- Amine Source : Trimethylamine N-oxide
- Yield : 58% (preliminary data).
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine undergoes alkylation with electrophilic agents like alkyl halides. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity.
Alkylation is critical for modifying the compound’s pharmacokinetic properties, as seen in orexin receptor agonist analogs.
Acylation Reactions
The amine reacts with acylating agents to form stable amides, a key step in prodrug synthesis.
Acylation enhances metabolic stability by blocking oxidative deamination pathways.
Oxidation Reactions
The tertiary piperidine nitrogen is susceptible to oxidation, forming N-oxides under controlled conditions.
N-Oxides are intermediates in detoxification pathways and can influence receptor binding affinity .
Salt Formation and Acid-Base Reactions
The compound forms stable salts with acids, enhancing solubility for pharmaceutical formulations.
Cyclization and Complex Formation
The amine participates in intramolecular cyclization and metal coordination:
-
Aza-Prins Cyclization : Reacts with aldehydes (e.g., formaldehyde) in the presence of ZrCl<sub>4</sub> to form bicyclic structures via iminium intermediates .
-
Metal Complexation : Coordinates with Cu(I) or Pd(II) catalysts during cross-coupling reactions, facilitating C-N bond formation .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine is primarily studied for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
1.1. Neuropharmacological Research
Research indicates that compounds with piperidine structures can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, the compound's ability to act as an orexin type 2 receptor agonist has been documented, which could have implications for sleep regulation and appetite control .
1.2. Synthesis of Analogues
The compound serves as a precursor for synthesizing other biologically active piperidine derivatives. Recent studies have explored methods to synthesize fluorinated analogs of piperidines, which are valuable in developing medications for conditions like Alzheimer's disease .
Proteomics Research
This compound is utilized in proteomics as a research tool to study protein interactions and modifications. Its application in this field is crucial for understanding cellular processes and disease mechanisms.
2.1. Biochemical Assays
The compound can be employed in biochemical assays to assess the binding affinity of proteins to small molecules. This is essential for drug discovery processes where understanding protein-ligand interactions is vital .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
Key Observations:
Pharmacological Activity
Pressor Activity vs. Smooth Muscle Effects
- Aromatic Analogs (e.g., Phenylethylamine): Exhibit stronger pressor (vasoconstrictive) activity than cyclohexyl analogs. For example, phenylethylamine is 2–3× more potent than cyclohexylethylamine in elevating blood pressure .
- Cyclohexyl Analogs: Demonstrate enhanced smooth muscle relaxation. Cyclohexylethylamine shows ~50% greater efficacy in relaxing isolated smooth muscle compared to phenylethylamine .
- N-Methylation Impact: N-methyl homologs of cyclohexylalkylamines (e.g., cyclohexylethyl methylamine) exhibit increased smooth muscle relaxation but reduced pressor activity compared to unsubstituted amines .
Target Compound Implications:
The 4-methylpiperidinyl group may enhance selectivity for central nervous system (CNS) targets due to increased lipophilicity, while its cyclohexyl backbone could favor smooth muscle modulation over cardiovascular effects.
Biological Activity
C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine, also known by its CAS number 956407-32-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by its unique cyclohexyl and methylamine substituents. The structural formula can be represented as:
This compound is classified under organic compounds known as n-benzylpiperidines, which are significant in drug development due to their diverse pharmacological profiles .
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been identified as an orexin type 2 receptor agonist, which plays a crucial role in regulating sleep-wake cycles and appetite control. Activation of this receptor has implications for the treatment of sleep disorders and metabolic diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9931) |
| Blood-Brain Barrier Permeability | High (0.9926) |
| P-glycoprotein Substrate | Moderate (0.6427) |
| CYP450 2D6 Inhibition | Moderate (0.5198) |
| Ames Test Toxicity | Non-toxic (0.6389) |
These properties suggest that the compound can effectively cross biological membranes, making it a candidate for central nervous system (CNS) applications .
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Orexin Receptor Agonism : Research has demonstrated that compounds with similar structures can enhance orexin receptor activity, leading to increased wakefulness and reduced food intake. This suggests potential applications in obesity treatment and narcolepsy management .
- Neuroprotective Effects : In vitro studies indicate that piperidine derivatives exhibit neuroprotective effects against oxidative stress, possibly through modulation of signaling pathways related to apoptosis and inflammation .
- Analgesic Properties : Some derivatives have shown promise in pain management through their interaction with opioid receptors, highlighting the need for further exploration into their analgesic capabilities .
Q & A
Basic: What are the established synthetic routes for C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine, and how is structural confirmation achieved?
Answer:
The synthesis typically involves multi-step reactions starting from chiral or achiral cyclohexylamine precursors. For example:
- Step 1 : Reductive amination or debenzylation of dibenzyl-protected intermediates (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) using catalysts like palladium on carbon (Pd/C) under hydrogen gas .
- Step 2 : Subsequent coupling with heterocyclic moieties (e.g., pyrazino-pyrrolo-pyrimidinone) via nucleophilic substitution or amide bond formation.
Structural confirmation relies on:
- Mass Spectrometry (MS) : ESI+ data (e.g., m/z 452 [M + H]+ for intermediates) .
- 1H NMR : Analysis of proton environments (e.g., cyclohexyl ring protons at δ 1.2–2.5 ppm, piperidine methyl groups at δ 2.1–2.3 ppm) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (as per GHS guidelines for similar amines) .
- Ventilation : Use of fume hoods to avoid inhalation of vapors or aerosols.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
Advanced: How do stereochemical variations (e.g., cis vs. trans isomers) influence the compound’s synthesis and bioactivity?
Answer:
- Synthesis Impact : Stereochemistry dictates reaction pathways. For example, (1R,4R)- and (1S,4S)-isomers require enantioselective catalysts or chiral starting materials .
- Bioactivity Impact : In ATPase inhibition studies, 4,4-difluorocyclohexyl derivatives (e.g., compound 53 ) showed 34% inhibition at 2.5 µM, while 4,4-dimethyl analogues (54 ) had reduced efficacy, highlighting stereoelectronic effects on target binding .
Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
- Substituent Screening : Systematic introduction of groups (e.g., fluoro, methyl, keto) at the cyclohexyl 4-position to assess steric/electronic effects .
- In Vitro Assays : ATPase activity measurements (e.g., % inhibition at fixed concentrations) and binding affinity studies (e.g., IC50 determination via radioligand displacement).
- Comparative Analysis : Contrasting activity of isosteric analogues (e.g., 4,4-difluoro vs. 4,4-dimethyl) to identify pharmacophoric requirements .
Advanced: How can computational tools optimize synthetic routes for this compound?
Answer:
- Retrosynthetic Planning : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize routes based on precursor availability and reaction feasibility .
- Catalyst Selection : Machine learning models predict optimal acid/base catalysts for stereoselective steps (e.g., enantiomeric excess >90% for (1R,4R)-isomers) .
- Solvent Optimization : Quantum mechanical calculations (DFT) identify solvents that stabilize transition states, improving yields .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Data Normalization : Control for variables like assay conditions (e.g., ATP concentration, pH) that affect ATPase inhibition .
- Orthogonal Validation : Confirm activity using multiple methods (e.g., fluorescence polarization + calorimetry).
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., cyclohexylmethylamine derivatives in P-gp binding studies) to identify trends .
Advanced: What regulatory considerations apply to this compound in pharmacological research?
Answer:
- Controlled Substance Screening : While not explicitly listed in controlled substance schedules (e.g., U.S. CSA), structural similarity to psychoactive phencyclidine analogues (e.g., PCP, TCP) warrants cautious documentation .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for in vivo studies due to potential CNS activity .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) monitored via LC-MS to detect hydrolytic or oxidative byproducts .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?
Answer:
- P-gp Binding : The cyclohexyl group likely occupies a hydrophobic pocket in P-glycoprotein, while the methylamine moiety forms hydrogen bonds with polar residues, modulating ATP hydrolysis .
- Allosteric Effects : Non-competitive inhibition patterns suggest indirect modulation of ATPase conformational states .
Basic: How is the compound’s solubility and formulation optimized for in vivo studies?
Answer:
- Solubility Enhancement : Use of co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin-based complexation.
- Formulation Screening : Microemulsions or liposomal encapsulation to improve bioavailability in pharmacokinetic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
